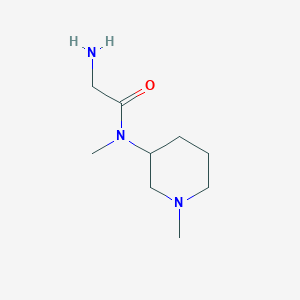
3-(2,5-Dimethylphenyl)-3-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenyl)-3-pentanol is an organic compound with the molecular formula C13H20O It is a secondary alcohol characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a pentanol chain attached to the 3 position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing 3-(2,5-Dimethylphenyl)-3-pentanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 3-pentanone to yield the desired alcohol.
Reaction Conditions:
-
Reduction of Ketones: : Another method involves the reduction of 3-(2,5-dimethylphenyl)-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 3-(2,5-Dimethylphenyl)-3-pentanol can undergo oxidation to form the corresponding ketone, 3-(2,5-dimethylphenyl)-3-pentanone.
Reagents and Conditions:
-
Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used.
-
Substitution: : The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions.
Major Products
Oxidation: 3-(2,5-Dimethylphenyl)-3-pentanone
Reduction: Various alcohol derivatives depending on the specific reducing conditions
Substitution: Halogenated or nitrated derivatives of the original compound
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(2,5-Dimethylphenyl)-3-pentanol serves as an intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
Research into the biological activity of this compound is ongoing
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its structural features make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism by which 3-(2,5-Dimethylphenyl)-3-pentanol exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, though detailed studies are required to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dimethylphenyl)-3-pentanol: Similar structure but with methyl groups at the 2 and 4 positions.
3-(2,6-Dimethylphenyl)-3-pentanol: Methyl groups at the 2 and 6 positions.
3-(2,5-Dimethylphenyl)-2-pentanol: Variation in the position of the hydroxyl group.
Uniqueness
3-(2,5-Dimethylphenyl)-3-pentanol is unique due to the specific positioning of the methyl groups on the phenyl ring and the hydroxyl group on the pentanol chain. This configuration can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-9-10(3)7-8-11(12)4/h7-9,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBZORRUXRYMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7866550.png)
![2-[Methyl-(1-methyl-piperidin-3-yl)-amino]-ethanol](/img/structure/B7866552.png)
![(2-Methoxyethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B7866559.png)



![Ethyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine](/img/structure/B7866608.png)





